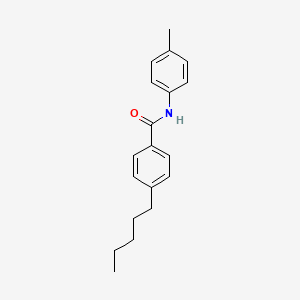![molecular formula C24H22N2O3 B12453516 2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)
2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE is a synthetic organic compound belonging to the class of benzoxazole derivatives. These compounds are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a benzoxazole ring fused with a phenyl group and a phenoxyacetamide moiety, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with an appropriate phenyl halide to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amides and alcohols.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as the synthesis of peptidoglycan in bacteria, ergosterol in fungi, and DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE
- N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-NITROBENZAMIDE
- N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLPHENOXY)ACETAMIDE
Uniqueness
N-[3-(5-ISOPROPYL-1,3-BENZOXAZOL-2-YL)PHENYL]-2-PHENOXYACETAMIDE is unique due to its specific combination of a benzoxazole ring with a phenoxyacetamide moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-phenoxy-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)17-11-12-22-21(14-17)26-24(29-22)18-7-6-8-19(13-18)25-23(27)15-28-20-9-4-3-5-10-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI Key |
WETAAXNVMUSSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


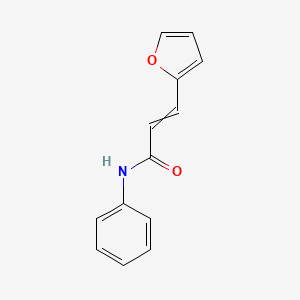
![N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B12453445.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B12453450.png)
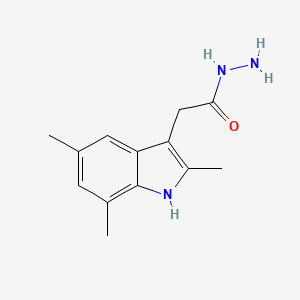
![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)


![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)
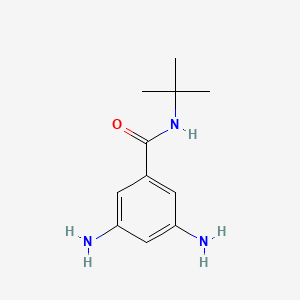
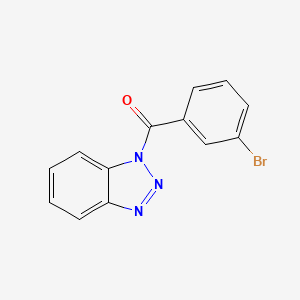
![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
